N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by its thieno[2,3-c]pyridine scaffold, which is known for its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitRIPK1 and RIPK3 , which are key regulators of necroptosis . Another study suggests that related compounds can cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle .
Mode of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.
Biochemical Pathways
The accumulation of cells in the g2/m phase of the cell cycle suggests that it may affect pathways related tocell cycle regulation .
Result of Action
The compound’s action results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have cytostatic effects, inhibiting cell proliferation.
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent inhibitor of JNK3, with essentially equal potency against JNK2 . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This suggests that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide may interact with these enzymes and potentially other biomolecules in a similar manner.
Cellular Effects
In cellular studies, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide caused a significant and dose-dependent accumulation of the cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .
Molecular Mechanism
The molecular mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide involves binding to the ATP-binding site of JNK3 . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site , which may lead to inhibition of the enzyme and subsequent effects on gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through a series of cyclization reactions, often involving the use of cyanoacetohydrazides as precursors . The key steps include:
Cyclization: Formation of the thieno[2,3-c]pyridine ring through intramolecular cyclization.
Functionalization: Introduction of the acetyl and cyano groups at specific positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts like palladium in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran
Uniqueness
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15(27)26-12-11-19-20(13-24)23(29-21(19)14-26)25-22(28)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-12,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHZWIMHBAWUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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